6-Carboxy-2',7'-dichlorofluorescein

Übersicht

Beschreibung

“6-Carboxy-2’,7’-dichlorofluorescein” is a fluorescent oxidant sensing probe . It is an intracellular probe added to cells as a pro-substrate, which upon hydrolysis by the esterase enzyme, produces the fluorescent product called CDF .

Synthesis Analysis

The compound “6-Carboxy-2’,7’-dichlorofluorescein” is a chemically reduced, acetylated form of fluorescein used as an indicator for reactive oxygen species (ROS) in living cells . This reagent is not suitable for working with fixed samples . The compound begins to fluoresce after the cleavage of acetyl groups by cellular esterases and its oxidation by reactive oxygen species inside the cell .Molecular Structure Analysis

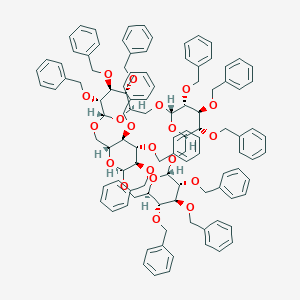

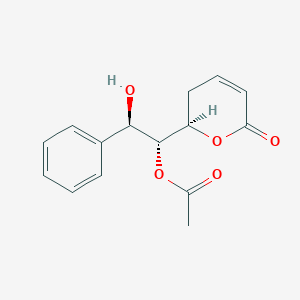

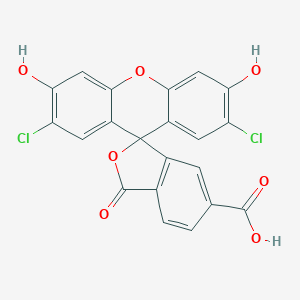

The molecular structure of “6-Carboxy-2’,7’-dichlorofluorescein” is complex, with the compound being a derivative of fluorescein . It is a cell-permeable non-fluorescent probe until the acetate groups are removed by intracellular esterases .Chemical Reactions Analysis

“6-Carboxy-2’,7’-dichlorofluorescein” is an oxidant-sensitive and cell-permeable fluorescent probe . Base hydrolysis of the ester bonds by intracellular esterases releases the acetate groups and the resulting compound, “5 (6)-carboxy-2’,7’,-dichlorofluorescein”, is oxidized by reactive oxygen species (ROS) and nitric oxide (NO) and displays excitation/emission maxima of 504 and 530 nm, respectively .Physical And Chemical Properties Analysis

The compound has a melting point of 210 °C (dec.) (lit.) . It is soluble in DMF, DMSO, and methanol . The compound exhibits fluorescence with λex 470 nm and λem 529 nm in 0.1 M Tris pH 8.0 (esterase) .Wissenschaftliche Forschungsanwendungen

Fluorescent Imaging in Biological Systems

6-Carboxy-2',7'-dichlorofluorescein (6-CDCF) is used in fluorescent imaging, especially for examining the real-time localizations of biologically relevant molecules within model organisms like zebrafish. Its pH insensitivity, compact size, and high quantum yield make it a popular choice for this purpose, although its negatively charged carboxyl groups can interact nonspecifically with positively charged biomolecules (Koide et al., 2008).

Measurement of Reactive Oxidant Species

6-CDCF is instrumental in measuring cellular reactive oxidant species (ROS). For instance, the dichlorofluorescein (DCF) assay, using derivatives of 6-CDCF, is a common method for this purpose. However, it is essential to consider potential artifacts in the assay, like interactions between the DCF compound and toxicants, which can lead to misleading results (Tetz et al., 2013).

Use in Chemical Sensing

6-CDCF derivatives have been used in chemosensing, especially for detecting specific ions like copper (Cu2+) in physiological environments. This application utilizes the fluorescent signaling properties of 6-CDCF, making it a potential tool for detecting submillimolar concentrations of certain ions (Kim et al., 2009).

Role in Oxidative Stress Measurement

DCF, derived from 6-CDCF, is a common probe for detecting general oxidative stress. Research has expanded its use in both intracellular and extracellular oxidative stress measurement, providing insights into the redox processes underlying various diseases (Reiniers et al., 2017).

Analysis of Cellular Mechanisms

6-CDCF and its derivatives are useful in studying cellular mechanisms, such as the production of reactive oxygen metabolites in neutrophils. By using fluorescent compounds like 6-CDCF, researchers can observe and measure cellular responses to various stimuli, contributing to a deeper understanding of cell biology (Patel et al., 1987).

Wirkmechanismus

Target of Action

6-Carboxy-2’,7’-dichlorofluorescein primarily targets intracellular reactive oxygen species (ROS) and multidrug resistance-associated protein 2 (MRP2) molecules . ROS are chemically reactive molecules containing oxygen, which play crucial roles in cell signaling and homeostasis. MRP2 is a protein that contributes to the efflux of various compounds out of cells .

Mode of Action

The compound is a cell-permeable probe that can passively diffuse into cells . It is colorless and non-fluorescent until its acetate groups are cleaved by intracellular esterases, yielding the fluorescent product called 5-(and-6)-carboxy-2’,7’-dichlorofluorescein . This fluorescence allows for the detection of ROS within the cell . In the context of MRP2, it serves as an ideal substrate for MRP2 vesicular transport assays .

Biochemical Pathways

The compound is involved in the oxidative stress pathway. When ROS levels within a cell are high, it can result in significant damage to cell structures, a condition known as oxidative stress . By detecting ROS, the compound helps monitor this condition. Additionally, it is involved in the MRP2-related drug resistance pathway .

Pharmacokinetics

The compound’s pharmacokinetics involve its passive diffusion into cells, followed by its transformation into a fluorescent product via the action of intracellular esterases .

Result of Action

The primary result of the compound’s action is the generation of a fluorescent signal that indicates the presence of ROS within the cell . This can be used to monitor oxidative stress conditions. In the context of MRP2, it can help study multi-drug resistance by target cells .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its fluorescence is pH-dependent, with a pK a of 4.8, making it usable as an acidic pH sensor . Furthermore, the presence of esterases is crucial for its transformation into a fluorescent product . The compound’s interaction with MRP2 and Oatps could also be influenced by the cellular environment .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

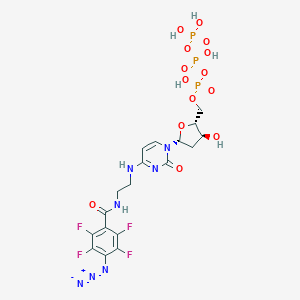

2',7'-dichloro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H10Cl2O7/c22-13-4-11-17(6-15(13)24)29-18-7-16(25)14(23)5-12(18)21(11)10-3-8(19(26)27)1-2-9(10)20(28)30-21/h1-7,24-25H,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLRKQIBTEHWNND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C3(C4=CC(=C(C=C4OC5=CC(=C(C=C53)Cl)O)O)Cl)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H10Cl2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70932288 | |

| Record name | 2',7'-Dichloro-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70932288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Carboxy-2',7'-dichlorofluorescein | |

CAS RN |

144316-86-9 | |

| Record name | 6'-Carboxyl-2',7'-dichlorodihydrofluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144316869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',7'-Dichloro-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70932288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of carboxy-DCF?

A1: The molecular formula of carboxy-DCF is C21H12Cl2O7, and its molecular weight is 467.2 g/mol.

Q2: Is carboxy-DCF compatible with live cell imaging?

A2: Yes, carboxy-DCF is frequently used in live cell imaging applications. It can readily cross cell membranes and become trapped inside cells after being hydrolyzed by intracellular esterases. [, ]

Q3: What color is carboxy-DCF fluorescence, and how is it detected?

A3: Carboxy-DCF exhibits green fluorescence, typically with excitation and emission wavelengths around 490 nm and 520 nm, respectively. Fluorescence microscopy and flow cytometry are common methods for detecting carboxy-DCF. [, ]

Q4: How does carboxy-DCF interact with its target?

A4: Carboxy-DCF itself does not typically have specific binding targets within cells. Instead, its utility comes from its ability to be actively transported by specific membrane transporters, primarily those belonging to the multidrug resistance-associated protein (MRP/ABCC) family. [, , ]

Q5: Which transporters are known to interact with carboxy-DCF?

A5: Carboxy-DCF is well-documented as a substrate for MRP2 (ABCC2) and MRP3 (ABCC3). It has also shown interaction with MRP4 (ABCC4) and MRP5 (ABCC5). [, , ]

Q6: What are the downstream effects of carboxy-DCF accumulation in cells?

A6: Carboxy-DCF is generally considered non-toxic at concentrations used for cellular imaging. Its accumulation within cells, driven by transporter activity, provides a visual readout of transporter function and localization. [, , ]

Q7: How is carboxy-DCF used to study drug resistance?

A7: Increased efflux of carboxy-DCF from cells can indicate the overexpression or increased activity of MRP transporters, which are often associated with multidrug resistance in cancer cells. This property makes carboxy-DCF a valuable tool for studying drug resistance mechanisms. [, , ]

Q8: Can carboxy-DCF be used to assess liver function?

A8: Yes, carboxy-DCF is actively transported into bile by MRP2, which is primarily expressed in the liver. Altered biliary excretion of carboxy-DCF in in vitro or in vivo models can indicate changes in MRP2 activity, potentially reflecting altered liver function. [, , ]

Q9: How does phenobarbital interact with carboxy-DCF in the context of liver function?

A9: Studies have shown that phenobarbital treatment can impair the biliary excretion of carboxy-DCF, likely due to both direct competition for transport by phenobarbital metabolites and changes in MRP2 expression and function. [, ]

Q10: Has carboxy-DCF been used to study the blood-brain barrier?

A10: While not explicitly mentioned in the provided research, MRP transporters, particularly MRP4, are expressed at the blood-brain barrier. Carboxy-DCF could potentially be used as a tool to investigate MRP-mediated transport at this crucial barrier. []

Q11: Can carboxy-DCF be used to study specific cell types within tissues?

A11: Yes, carboxy-DCF can be used to study specific cell types by combining it with other techniques, such as immunofluorescence staining or cell sorting. For instance, its accumulation pattern in different regions of the intestine could provide insights into the distribution and function of specific transporters in various intestinal cell types. [, ]

Q12: What are the common methods for quantifying carboxy-DCF in biological samples?

A12: Fluorescence spectroscopy, flow cytometry, and quantitative fluorescence microscopy are frequently employed to quantify carboxy-DCF in cells, tissues, and other biological samples. [, , ]

Q13: Are there specific considerations for using carboxy-DCF in transport assays?

A13: Yes, factors such as incubation time, substrate concentration, and the presence of ATP or inhibitors need to be carefully controlled when using carboxy-DCF in transport assays to ensure accurate and reliable results. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.